Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate
Overview
Description
Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzene ring connected to an ester functional group, with an amino and hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of methyl benzoate with an appropriate amino alcohol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and alkyl halides (R-X) for alkylation are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar structure but lacking the amino and hydroxyethyl groups.
Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.
Methyl 3-nitrobenzoate: A nitro derivative of methyl benzoate with different chemical properties
Uniqueness
Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKARUQMLVLNEAR-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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